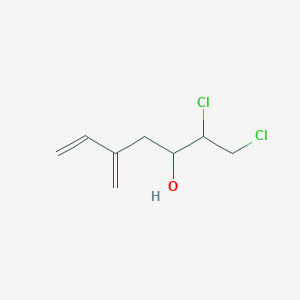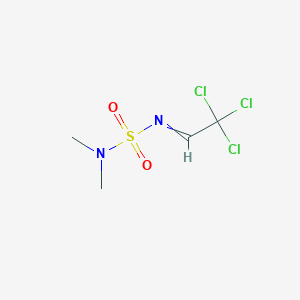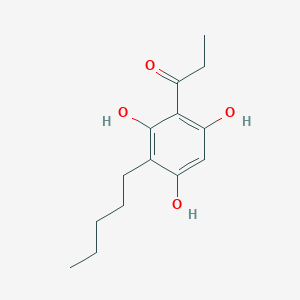![molecular formula C6H8Cl4O B14482408 1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane CAS No. 64670-27-5](/img/structure/B14482408.png)
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group. It is known for its use in various chemical reactions and industrial applications, particularly in the formylation of aromatic compounds and as a chlorination agent in the formation of acid chlorides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . Another method involves the chlorination of chlorodimethyl ether .
Industrial Production Methods
The industrial production of this compound typically involves the chlorination process, where chlorodimethyl ether is subjected to chlorination under controlled conditions to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane has several scientific research applications, including:
Biology: Employed in various biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. It can also act as a chlorinating agent, facilitating the formation of acid chlorides and other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethyl methyl ether: Similar in structure and used for formylation and chlorination.
1,2-Dichloroethane: Another chlorinated hydrocarbon used in the production of vinyl chloride.
Uniqueness
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane is unique due to its specific reactivity and applications in formylation and chlorination reactions. Its ability to act as both a formylating reagent and a chlorinating agent sets it apart from other similar compounds .
Propriétés
Numéro CAS |
64670-27-5 |
|---|---|
Formule moléculaire |
C6H8Cl4O |
Poids moléculaire |
237.9 g/mol |
Nom IUPAC |
1,1-dichloro-2-(dichloromethoxymethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C6H8Cl4O/c1-5(2-6(5,9)10)3-11-4(7)8/h4H,2-3H2,1H3 |
Clé InChI |
DKEXAOBNUKTHNW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(Cl)Cl)COC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)


![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)

![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)


